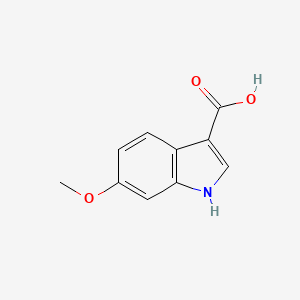

6-Methoxy-1H-indole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(10(12)13)5-11-9(7)4-6/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBGVZVDBKMWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590802 | |

| Record name | 6-Methoxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90924-43-9 | |

| Record name | 6-Methoxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxy-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 6-methoxy-1H-indole-3-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development efforts.

Introduction

Indole derivatives are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. The this compound scaffold, in particular, serves as a key building block for a variety of biologically active molecules. Its synthesis is of significant interest to researchers in organic and medicinal chemistry. The primary and most established method for the synthesis of this and related indole structures is the Fischer indole synthesis. An alternative approach involves the Japp-Klingemann reaction to generate a key intermediate for the Fischer synthesis.

Core Synthesis Pathways

The synthesis of this compound predominantly follows two well-established routes:

-

Fischer Indole Synthesis: This is the most common and direct method. It involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the target molecule, 4-methoxyphenylhydrazine is reacted with a pyruvate derivative.[1][2]

-

Japp-Klingemann Reaction followed by Fischer Indole Synthesis: This two-step approach first involves the synthesis of a hydrazone intermediate from a β-keto-acid or β-keto-ester and an aryl diazonium salt. This hydrazone is then cyclized using the Fischer indole synthesis methodology.[3][4]

This guide will focus on the more direct Fischer indole synthesis pathway.

Fischer Indole Synthesis of this compound

The Fischer indole synthesis for this compound proceeds in two main stages:

-

Formation of Ethyl 6-methoxy-1H-indole-3-carboxylate: This step involves the acid-catalyzed condensation of 4-methoxyphenylhydrazine with ethyl pyruvate.

-

Hydrolysis to this compound: The resulting ester is then hydrolyzed to the final carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-methoxy-1H-indole-3-carboxylate

This procedure is adapted from established Fischer indole synthesis protocols.

-

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (or other acid catalysts like polyphosphoric acid or zinc chloride)[2]

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in absolute ethanol.

-

Add ethyl pyruvate to the solution and stir the mixture at room temperature.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 6-methoxy-1H-indole-3-carboxylate.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

-

Step 2: Hydrolysis of Ethyl 6-methoxy-1H-indole-3-carboxylate

-

Materials:

-

Ethyl 6-methoxy-1H-indole-3-carboxylate

-

Ethanol

-

Sodium hydroxide (or potassium hydroxide) solution

-

Hydrochloric acid (concentrated)

-

Deionized water

-

-

Procedure:

-

Dissolve ethyl 6-methoxy-1H-indole-3-carboxylate in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir until the ester is completely consumed, as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with deionized water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

-

Reaction Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1H-indole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] The strategic placement of functional groups, such as a methoxy group at the 6-position and a carboxylic acid at the 3-position, significantly influences the molecule's physicochemical properties. These properties, in turn, dictate its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 6-Methoxy-1H-indole-3-carboxylic acid, details common experimental protocols for their determination, and illustrates the critical relationships between these properties and the drug development process.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. Data has been aggregated from various chemical databases and predictive models.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₃ | [3][4] |

| Molecular Weight | 191.18 g/mol | [3][5][6] |

| Appearance | Estimated: Off-white to yellow/beige solid | [7][8] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [3] |

| Boiling Point | 447.6 ± 25.0 °C at 760 mmHg (Predicted) | [3] |

| Melting Point | Data not available | [3] |

| Flash Point | 224.5 ± 23.2 °C (Predicted) | [3] |

| pKa (acidic) | Estimated: ~4-5 (for Carboxylic Acid) | [9] |

| Predicted logP (XLogP) | 2.0 | [4] |

| Solubility | Expected to be soluble in alcohols (methanol, ethanol) and DMSO; poorly soluble in water. | [8][10] |

Experimental Protocols for Property Determination

While many properties for this specific molecule are predicted, their experimental verification is crucial. The following are standard methodologies for determining these key physicochemical parameters.

Melting Point Determination

-

Methodology: The capillary melting point method is standard. A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus and heated at a controlled rate. The temperature range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point.

Determination of Acid Dissociation Constant (pKa)

-

Methodology: Potentiometric titration is a common and accurate method.

-

A precise amount of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture).

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added using a burette.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

-

Determination of the Partition Coefficient (logP)

-

Methodology: The shake-flask method (OECD Guideline 107) is the traditional approach.

-

A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4).

-

The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible layers.

-

The layers are separated, and the concentration of the compound in both the n-octanol and aqueous phases is determined, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of this ratio.

-

Aqueous Solubility Measurement

-

Methodology: The equilibrium solubility method (or shake-flask method) is widely used.

-

An excess amount of the solid compound is added to a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

The resulting suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is quantified using a suitable analytical technique like HPLC or UV-Vis spectroscopy. This concentration represents the equilibrium solubility.

-

Visualization of Physicochemical Property Relationships

Since no specific signaling pathway is prominently documented for this compound, the following diagram illustrates the logical relationship between its core physicochemical properties and their influence on the key stages of drug development, specifically Absorption, Distribution, Metabolism, and Excretion (ADME).

Caption: Logical workflow of physicochemical properties influencing ADME.

References

- 1. benchchem.com [benchchem.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Indole-3-carboxylic acid, 6-Methoxy-, Methyl ester | 131424-27-6 [amp.chemicalbook.com]

- 8. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 9. library.gwu.edu [library.gwu.edu]

- 10. chembk.com [chembk.com]

Crystal Structure of 6-Methoxy-1H-indole-3-carboxylic Acid: A Technical Overview and Comparative Analysis

Absence of Publicly Available Data and a Path Forward Through Comparative Crystallography

A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the specific crystal structure of 6-methoxy-1H-indole-3-carboxylic acid has not been experimentally determined or reported to date. For researchers, scientists, and professionals in drug development, this knowledge gap presents an opportunity for novel research. In the absence of direct data, this technical guide provides a comparative analysis of closely related indole carboxylic acid structures, outlines general experimental protocols for its determination, and presents logical workflows to guide future studies.

Comparative Crystallographic Data of Analogous Compounds

Understanding the crystal structures of analogous molecules can provide significant insights into the likely solid-state conformation, hydrogen bonding motifs, and packing arrangements of this compound. The following table summarizes the crystallographic data for two closely related compounds: 5-methoxy-1H-indole-2-carboxylic acid and 6-bromo-1H-indole-3-carboxylic acid.

| Parameter | 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2)[1][2][3] | 6-Bromo-1H-indole-3-carboxylic acid[4] |

| Chemical Formula | C₁₀H₉NO₃ | C₉H₆BrNO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Unit Cell Dimensions | ||

| a (Å) | 4.0305(2) | 7.2229(14) |

| b (Å) | 13.0346(6) | 11.874(2) |

| c (Å) | 17.2042(9) | 11.079(2) |

| α (°) | 90 | 90 |

| β (°) | 91.871(5) | 108.37(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 903.4(1) | 901.7(3) |

| Z | 4 | 4 |

This comparative data suggests that this compound is likely to crystallize in a monoclinic system, with hydrogen bonding playing a key role in the crystal packing, similar to its analogues.

Experimental Protocols

The following outlines a generalized experimental approach for the synthesis, crystallization, and structure determination of this compound, based on methodologies reported for similar compounds.

Synthesis

A plausible synthetic route would involve the Fischer indole synthesis, a robust and widely used method for preparing indole derivatives. The reaction would likely proceed from 4-methoxyphenylhydrazine and pyruvic acid, followed by cyclization under acidic conditions to yield the target indole-2-carboxylic acid, which can then be isomerized to the 3-carboxylic acid derivative.

Crystallization for X-ray Diffraction

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. A common and effective method is slow evaporation from a saturated solution.

-

Solvent Screening : A crucial first step is to identify a suitable solvent or solvent system. Solvents such as methanol, ethanol, acetone, and ethyl acetate, or mixtures thereof, are often effective for indole derivatives. The ideal solvent will fully dissolve the compound at a slightly elevated temperature and allow for the formation of a supersaturated solution upon cooling or slow evaporation.

-

Crystal Growth Procedure :

-

Dissolve the purified this compound in a minimal volume of the chosen solvent, with gentle warming if necessary.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the solution to a clean vial and cover it loosely to permit slow evaporation of the solvent at a constant temperature.

-

Monitor the vial for the appearance of single crystals over a period of several days to weeks.

-

Once crystals of suitable size and quality are obtained, they can be carefully harvested for X-ray diffraction analysis.

-

Visualized Workflows

Logical Relationship of Available Structural Data

The following diagram illustrates the relationship between the target molecule and the structurally related compounds for which crystallographic data is available. This visualization helps in understanding the basis for the comparative analysis.

Caption: Relationship between the target compound and its structurally characterized analogues.

Experimental Workflow for Crystal Structure Determination

This diagram provides a high-level overview of the typical experimental workflow, from synthesis to final data analysis and deposition.

Caption: A standard workflow for determining the crystal structure of a novel compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biological Activity of 6-Methoxy-1H-indole-3-carboxylic Acid and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with the indole scaffold, with a particular focus on 6-Methoxy-1H-indole-3-carboxylic acid and its structurally related analogs. While direct biological data for this compound is limited in publicly available literature, the broader class of indole-3-carboxylic acid derivatives has demonstrated significant potential across various therapeutic areas. This document collates existing research on these analogs, presenting quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to guide further research and drug discovery efforts. The primary activities discussed include anticancer, antimicrobial, and neurological effects.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological properties.[1] Its unique chemical structure allows for a wide range of substitutions, leading to a vast chemical space for drug discovery. This compound belongs to this important class of compounds. Although specific biological studies on this molecule are not extensively reported, its structural similarity to other biologically active indoles suggests it may possess interesting pharmacological activities. This guide will explore the known biological activities of closely related indole-3-carboxylic acid and 6-substituted indole derivatives to infer the potential therapeutic applications of this compound.

Potential Biological Activities and Quantitative Data

Based on the activities of structurally similar compounds, the potential biological activities of this compound are projected to be in the areas of oncology, infectious diseases, and neurology.

Anticancer Activity

Indole derivatives are well-documented for their anticancer properties, acting through various mechanisms including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.[2][3]

2.1.1. Inhibition of Tubulin Polymerization

Several indole derivatives have been shown to inhibit the polymerization of tubulin, a critical process for cell division, making it a key target for cancer therapy.[4]

Table 1: Tubulin Polymerization Inhibition by Indole Derivatives

| Compound/Derivative Class | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| Quinoline-indole derivative | 2.09 | In vitro assay | [4] |

| Chalcone-indole derivative | Not specified | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 |[3] |

2.1.2. Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of various indole derivatives against a range of human cancer cell lines have been evaluated, with many exhibiting potent activity.

Table 2: Cytotoxicity of Indole Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| Indole-3-carboxylic acid | 4.6 µg/ml | A549 (Lung) | [5] |

| Indole-3-carboxylic acid | 12.9 µg/ml | MCF-7 (Breast) | [5] |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | 9.62 | A549 (Lung) | [6] |

| Spirooxindoles-based N-alkylated maleimides (43a) | 3.88 - 5.83 | MCF-7 (Breast) | [3] |

| Indole-3-carbinol | 449.5 | H1299 (Lung) |[2] |

Antimicrobial Activity

The indole scaffold is also a promising source of new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[1]

Table 3: Minimum Inhibitory Concentration (MIC) of Indole Derivatives

| Compound/Derivative Class | MIC (µg/mL) | Microorganism | Reference |

|---|---|---|---|

| Thiophene and imidazole ring-containing indole derivative | < 8 | Bacteria | [1] |

| Thiophene and imidazole ring-containing indole derivative | < 6 | Fungi | [1] |

| Various indole derivatives | 3.125 - 50 | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei |[7] |

Neurological Activity (Serotonin Receptor Modulation)

Certain indole derivatives have been found to interact with serotonin receptors, suggesting potential applications in treating neurological and psychiatric disorders.[8]

Table 4: Serotonin Receptor Binding Affinity of Indole Derivatives

| Compound | Ki (nM) | Receptor | Reference |

|---|---|---|---|

| DOB-HCl | 59 | 5-HT2A | [8] |

| DOET-HCl | 137 | 5-HT2A | [8] |

| DOM-HCl | 533 | 5-HT2A |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities discussed.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is crucial for identifying compounds that interfere with microtubule dynamics, a key mechanism for many anticancer drugs.

Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time. Inhibitors of polymerization will reduce the rate and extent of this increase.[9]

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl₂, 1.0mM GTP, 5% glycerol)

-

Test compound (e.g., this compound) and known inhibitors (e.g., colchicine)

-

Pre-warmed 96-well plates

-

Multifunction microplate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

-

Reconstitute tubulin to 3 mg/mL in G-PEM buffer.

-

Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.

-

Add the test compounds at varying concentrations (e.g., 0.1 µM–10 µM) to the wells. A vehicle control (e.g., 0.1% DMSO) should be included.

-

Immediately place the plate in the microplate reader pre-set to 37°C.

-

Record the absorbance at 340 nm every 60 seconds for one hour.

-

Plot the absorbance against time to generate polymerization curves.

-

The dose-response curves can be plotted to determine the IC50 value.[9]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent at which there is no visible growth.

Materials:

-

Test microorganism (bacterial or fungal strains)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Test compound and standard antibiotics/antifungals

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.[7]

Serotonin 5-HT2A Receptor Binding Assay

This assay is used to determine the affinity of a compound for the serotonin 5-HT2A receptor.[8]

Principle: A radiolabeled ligand with known affinity for the 5-HT2A receptor (e.g., [³H]ketanserin) is competed for binding with the test compound in a preparation of membranes containing the receptor. The amount of radioactivity bound to the membranes is measured to determine the inhibitory constant (Ki) of the test compound.

Materials:

-

Rat frontal cortex tissue (as a source of 5-HT2A receptors) or cells expressing the recombinant receptor

-

[³H]ketanserin (radioligand)

-

Test compound and known 5-HT2A receptor ligands

-

Assay buffer

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a membrane suspension from the receptor source.

-

In a 96-well filter plate, add the membrane preparation, [³H]ketanserin, and varying concentrations of the test compound.

-

To determine non-specific binding, a high concentration of a known unlabeled ligand is used.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Separate the bound and free radioligand by rapid filtration through the filter plate.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 of the competition curve.[8]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway in Cancer

Indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[10]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening a novel compound like this compound for potential biological activities.

Caption: A general workflow for the biological screening of a novel compound.

Conclusion

While direct experimental data on the biological activity of this compound is currently sparse, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold for drug discovery. The compiled data and detailed protocols in this guide are intended to serve as a foundational resource for researchers to initiate and advance the investigation of this and other related indole derivatives. Further studies are warranted to elucidate the specific biological profile of this compound and to explore its therapeutic potential in oncology, infectious diseases, and neurology.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methoxy-1H-indole-3-carboxylic Acid: A Technical Whitepaper on its Postulated Mechanism of Action

Disclaimer: Direct experimental data on the specific mechanism of action for 6-Methoxy-1H-indole-3-carboxylic acid is limited in publicly available scientific literature. This document provides a detailed overview of its postulated mechanisms of action based on the known biological activities of its core chemical structure and closely related analogs. The experimental protocols and quantitative data presented are representative examples from studies on these related compounds and should be adapted and validated for this compound.

Executive Summary

This compound is a derivative of the well-established indole scaffold, a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of natural products and FDA-approved drugs. While this specific molecule is not extensively characterized, its structural components—the indole-3-carboxylic acid core and a methoxy group at the 6-position—suggest several plausible mechanisms of action. These potential pathways primarily revolve around anti-inflammatory, antioxidant, and enzyme inhibitory activities. This whitepaper will explore these potential mechanisms, drawing parallels from structurally similar compounds, and provide standardized experimental protocols for their investigation.

Postulated Mechanisms of Action

The biological activity of this compound can be inferred by dissecting its molecular structure: the indole-3-carboxylic acid moiety and the electron-donating 6-methoxy group.

Anti-Inflammatory and Antioxidant Activities

The indole nucleus is known to possess significant anti-inflammatory and antioxidant properties. The parent compound, indole-3-acetic acid, has been shown to attenuate inflammatory responses in macrophages by mitigating the production of pro-inflammatory cytokines and reactive oxygen species (ROS)[1]. This is often achieved through the modulation of key signaling pathways like NF-κB and the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1)[1].

The presence of a methoxy group (-OCH3) is also known to enhance the antioxidant activity of phenolic and indole compounds[2][3]. It can increase the electron-donating capacity of the molecule, which is crucial for neutralizing free radicals. Therefore, this compound is likely to exhibit potent antioxidant and, consequently, anti-inflammatory effects.

A plausible anti-inflammatory mechanism involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling cascades.

Postulated Anti-Inflammatory Signaling Pathway:

Caption: Postulated anti-inflammatory mechanism of action.

Enzyme and Receptor Modulation

Derivatives of indole-carboxylic acids have been shown to act as inhibitors or modulators of various enzymes and receptors, suggesting that this compound could have similar properties.

-

Receptor Antagonism: Closely related indole-3-carboxylic acid derivatives have demonstrated high affinity for the angiotensin II receptor (AT1 subtype), leading to antihypertensive effects[4].

-

Kinase Inhibition: Other indole-6-carboxylic acid derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) tyrosine kinases, which are crucial targets in cancer therapy[5].

-

Dopamine Receptor Ligands: Certain indolyl carboxylic acid amides show high affinity and selectivity for dopamine D3 receptors, indicating potential applications in neurological disorders[6].

Given this precedent, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes or receptors, which would need to be determined through broad panel screening.

Quantitative Data from Related Compounds

Table 1: Anti-Inflammatory Activity of Indole-3-Acetic Acid (IAA) in LPS-Stimulated RAW264.7 Macrophages [1]

| Compound | Concentration (µM) | Inhibition of NO Production (%) | Inhibition of IL-6 mRNA (%) | Inhibition of IL-1β mRNA (%) |

| IAA | 500 | Significant | ~40% | ~50% |

| IAA | 1000 | Significant | ~60% | ~70% |

Table 2: Receptor Binding Affinity of Indole-3-Carboxylic Acid Derivatives [4][6]

| Derivative Class | Target | Representative Ki (nM) |

| Angiotensin II Receptor Antagonists | AT1 Receptor | High nanomolar range |

| Dopamine Receptor Ligands | D3 Receptor | 0.18 - 1.5 |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol describes a general fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme[7][8].

Materials:

-

Assay Buffer (target-dependent, e.g., 100 mM Sodium Acetate, pH 5.5, 5 mM EDTA, 5 mM DTT for Cathepsin K). [7]* Target Enzyme.

-

Fluorogenic Substrate.

-

This compound (dissolved in DMSO).

-

Positive control inhibitor.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation: Prepare fresh assay buffer. Create a serial dilution series of the test compound in DMSO, then dilute further in assay buffer. Prepare working solutions of the enzyme and substrate in assay buffer.

-

Assay Plate Setup: To triplicate wells of a 96-well plate, add the test compound dilutions. For positive controls (100% activity), add DMSO. For negative controls (background), add DMSO.

-

Enzyme-Inhibitor Pre-incubation: Add the diluted enzyme solution to all wells except the negative controls. Incubate for 15-30 minutes at room temperature to allow for binding.

-

Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.

-

Data Collection: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read).

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Normalize the data to the positive (100%) and negative (0%) controls. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. [2][9] Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM).

-

This compound dissolved in methanol.

-

Ascorbic acid or Trolox as a positive control.

-

Methanol.

-

96-well microplate.

-

Spectrophotometer.

Procedure:

-

Prepare serial dilutions of the test compound and positive control in methanol.

-

In a 96-well plate, add 100 µL of each dilution to triplicate wells.

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of DPPH solution with methanol, and Abs_sample is the absorbance of DPPH solution with the test compound.

-

Plot the % inhibition against the compound concentration to determine the IC50 value.

Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cellular assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in immune cells stimulated with an inflammatory agent. [1][10] Materials:

-

RAW 264.7 macrophage cell line.

-

DMEM medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Lipopolysaccharide (LPS).

-

This compound (dissolved in DMSO, then diluted in media).

-

Griess Reagent System.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the vehicle control group) to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

-

Data Analysis: Measure the absorbance at ~540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve. Compare the NO levels in compound-treated groups to the LPS-only group to determine the percentage of inhibition.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure strongly suggests a profile characterized by antioxidant and anti-inflammatory activities. Inferences from closely related indole derivatives further point towards potential roles as an enzyme inhibitor or a receptor modulator. The provided experimental protocols offer a clear roadmap for the systematic evaluation of these postulated mechanisms. Further research, beginning with broad screening and followed by targeted mechanistic studies as outlined herein, is essential to fully elucidate the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

Natural Sources of 6-Methoxy-1H-indole-3-carboxylic Acid and Related Methoxyindolecarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole alkaloids represent a vast and structurally diverse class of natural products with significant therapeutic potential. Among these, methoxyindole carboxylic acids are of particular interest due to the influence of the methoxy group on electronic properties and biological activity. This technical guide provides an in-depth overview of the known and potential natural sources of 6-Methoxy-1H-indole-3-carboxylic acid and its structural isomers, with a primary focus on microbial producers. While the direct natural isolation of this compound remains to be definitively reported, this guide consolidates information on closely related, naturally occurring analogues. It details the isolation, characterization, and proposed biosynthetic pathways of these compounds, offering valuable insights for natural product discovery and synthetic biology efforts.

Introduction: The Scarcity of this compound in Nature

A comprehensive survey of scientific literature indicates that this compound has not been directly isolated and reported from a natural source to date. Its presence is primarily documented in chemical synthesis literature. However, the natural occurrence of its structural isomer, 6-Methoxy-1H-indole-2-carboxylic acid , has been confirmed, alongside a rich diversity of other substituted indole-3-carboxylic acids from various natural origins. These related compounds provide a framework for understanding the potential biosynthetic machinery and ecological roles of methoxyindole carboxylic acids.

This guide will focus on the confirmed natural sources of the closest structural analogue and other relevant indole-3-carboxylic acid derivatives, providing a foundational resource for researchers.

Confirmed Natural Source of a Methoxyindole Carboxylic Acid: Bacillus toyonensis

The most direct evidence for a naturally produced methoxyindole carboxylic acid comes from the identification of 6-Methoxy-1H-indole-2-carboxylic acid (MICA) from the bacterium Bacillus toyonensis[1]. This discovery is significant as it establishes a microbial source for this class of compounds and suggests that the biosynthetic pathways for methoxyindole scaffolds exist in the bacterial kingdom.

Quantitative Data

A study focused on the optimization of MICA production from Bacillus toyonensis OQ071612 reported a significant increase in yield through response surface methodology (RSM)[1]. While specific initial and final concentration values from the natural source are not detailed, the optimization resulted in an approximately 3.49-fold increase in production, highlighting the potential for microbial fermentation to yield valuable secondary metabolites[1].

| Compound | Producing Organism | Fold Increase in Production (Post-Optimization) | Reference |

| 6-Methoxy-1H-indole-2-carboxylic acid | Bacillus toyonensis OQ071612 | ~3.49 | [1] |

Experimental Protocols: Isolation and Characterization of 6-Methoxy-1H-indole-2-carboxylic acid

The following is a generalized protocol based on the methodologies for isolating and identifying secondary metabolites from bacterial cultures, as described in the study on Bacillus toyonensis[1].

I. Fermentation and Extraction:

-

Inoculate Bacillus toyonensis in a suitable production medium.

-

Incubate the culture under optimized conditions of temperature, pH, and agitation to promote secondary metabolite production.

-

Separate the bacterial cells from the culture broth via centrifugation.

-

Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate) to partition the secondary metabolites.

-

Concentrate the organic extract in vacuo to yield a crude extract.

II. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to fractionate the components.

-

Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the target compound.

-

Pool the relevant fractions and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.

III. Structure Elucidation:

-

Characterize the purified compound using advanced spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore system.

-

Related Indole-3-Carboxylic Acids from Other Natural Sources

While the target 6-methoxy derivative is elusive, various other substituted indole-3-carboxylic acids have been isolated from a range of organisms, particularly from marine environments and endophytic fungi.

Marine Sponges and Associated Microorganisms

Marine sponges are a prolific source of structurally unique indole alkaloids. While a direct match for this compound is not found, related structures have been identified:

-

(6-bromo-1H-indol-3-yl) oxoacetic acid methyl ester: Isolated from the marine sponge Spongosorites sp.[2]. This highlights the presence of halogenated indole-3-carboxylic acid derivatives in marine invertebrates.

-

Indole-3-carboxylic acid derivatives: Various other indole-3-carboxylic acid derivatives have been reported from marine sponges and their associated microorganisms, suggesting a widespread capacity for the production of this scaffold in marine ecosystems.

Endophytic Fungi

Endophytic fungi, which reside within the tissues of living plants, are a promising source of novel bioactive compounds.

-

Lasiodiplodia pseudotheobromae : This endophytic fungus has been shown to produce indole-3-carboxylic acid [3][4]. This finding underscores the potential of endophytic fungi as a source for indole-based compounds.

Biosynthesis of Methoxyindoles: A Proposed Pathway

The biosynthesis of this compound has not been elucidated. However, by drawing parallels with known biosynthetic pathways of related molecules, a hypothetical route can be proposed. The biosynthesis of indole alkaloids typically originates from the amino acid tryptophan. The formation of the methoxy group is often catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

A plausible biosynthetic pathway would involve:

-

Tryptophan as the Precursor: The indole ring system is derived from tryptophan.

-

Hydroxylation: A cytochrome P450 monooxygenase or a similar enzyme could hydroxylate the C6 position of the indole ring of a tryptophan or indole-3-carboxylic acid precursor.

-

O-Methylation: A SAM-dependent O-methyltransferase would then catalyze the transfer of a methyl group to the hydroxyl group at the C6 position.

The biosynthesis of methoxy mycolic acids in Mycobacterium tuberculosis involves an S-adenosyl-l-methionine-dependent transformation, providing a precedent for such enzymatic activity in bacteria[5].

Conclusion and Future Directions

The natural products landscape for this compound is currently sparse, with no direct isolations reported. However, the confirmed production of its isomer, 6-Methoxy-1H-indole-2-carboxylic acid, by Bacillus toyonensis provides a critical lead for researchers. This discovery suggests that microbial sources, particularly bacteria, are a promising avenue for the discovery of novel methoxyindole carboxylic acids.

Future research should focus on:

-

Targeted screening of microbial libraries: Employing modern analytical techniques like LC-MS/MS-based metabolomics to screen extracts from diverse microbial sources (e.g., actinomycetes, myxobacteria, and marine-derived fungi) for the presence of this compound and its derivatives.

-

Genome mining: Identifying and characterizing biosynthetic gene clusters responsible for indole alkaloid production in microorganisms. This approach could uncover the enzymatic machinery for methoxylation of the indole ring, enabling heterologous expression and synthetic biology approaches for the production of these compounds.

-

Investigating endophytic microorganisms: Given their demonstrated ability to produce indole-3-carboxylic acid, endophytic fungi from various plant hosts warrant further investigation.

By leveraging these strategies, the scientific community can expand the known repertoire of naturally occurring methoxyindole carboxylic acids, paving the way for the discovery of new therapeutic agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. vliz.be [vliz.be]

- 3. Frontiers | Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat [frontiersin.org]

- 4. Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A common mechanism for the biosynthesis of methoxy and cyclopropyl mycolic acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Potential of 6-Methoxy-1H-indole-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 6-methoxy-1H-indole-3-carboxylic acid are emerging as a versatile class of molecules with a wide spectrum of therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and underlying mechanisms of action of these promising compounds, with a focus on their antifungal, antihypertensive, and anti-melanogenic properties.

Core Synthesis Strategies

The synthesis of this compound and its derivatives can be achieved through several established chemical routes. A common and effective method involves the Fischer indole synthesis, which utilizes the reaction of a substituted phenylhydrazine with a ketone or aldehyde. Another prevalent strategy is the Vilsmeier-Haack reaction for the formylation of the indole ring, followed by oxidation to the carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the core compound, which can be adapted for the preparation of various derivatives.

Step 1: Vilsmeier-Haack Formylation of 6-methoxyindole

-

In a round-bottom flask, dissolve 6-methoxyindole in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a solution of sodium hydroxide until the product precipitates.

-

Filter the precipitate, wash with cold water, and dry to obtain 6-methoxy-1H-indole-3-carbaldehyde.

Step 2: Oxidation to this compound

-

Suspend the 6-methoxy-1H-indole-3-carbaldehyde obtained in the previous step in a suitable solvent such as a mixture of acetone and water.

-

Add an oxidizing agent, for example, potassium permanganate (KMnO4) or sodium chlorite (NaClO2), in portions while monitoring the reaction temperature.

-

Stir the mixture at room temperature until the reaction is complete, as indicated by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove manganese dioxide (if KMnO4 was used).

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with water, and dry to yield this compound.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant activity in various biological assays. The following tables summarize key quantitative data from published studies.

Antifungal Activity

| Compound | Fungal Strain | IC50 / EC50 (µg/mL) | Reference |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (analog) | Pythium aphanidermatum | 16.75 | [1] |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (analog) | Rhizoctonia solani | 19.19 | [1] |

| 3-indolyl-3-hydroxy oxindole derivative (3u) | Rhizoctonia solani | 3.44 | [2] |

Antihypertensive Activity

| Compound/Analog | Assay | Activity | Reference |

| Indole-3-carboxylic acid derivatives | Angiotensin II receptor (AT1) binding | High nanomolar affinity | [3] |

| Pyrrolo analogue of Labetalol | Blood pressure reduction in SHRs | ED50 of 5 mg/kg p.o. | [4] |

| 2-(Alkylamino)nicotinic acid analog | In vitro Angiotensin II antagonism | pA2 = 10.10, Ki = 0.61 nM | [5] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound derivatives are attributed to their interaction with various cellular signaling pathways.

A notable example is the anti-melanogenic activity of the related compound, 6-isoprenylindole-3-carboxylic acid, which has been shown to suppress the MAPK-MITF signaling pathway.[6] This pathway is crucial for the regulation of melanogenesis.

In the context of plant biology, the biosynthesis of indole-3-carboxylic acid derivatives in Arabidopsis thaliana involves a well-defined pathway starting from tryptophan.[7] This pathway highlights the enzymatic conversions leading to the formation of these important secondary metabolites.

Experimental Workflows

A typical workflow for the discovery and evaluation of novel this compound derivatives involves several key stages, from initial synthesis to in-depth biological characterization.

Conclusion

This compound and its analogs represent a rich source of chemical diversity with significant therapeutic potential. The synthetic accessibility of this scaffold, coupled with its broad range of biological activities, makes it an attractive starting point for the development of novel drugs targeting a variety of diseases. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic promise.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-phenol bioisosterism. Synthesis and antihypertensive activity of a pyrrolo analogue of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 6-Methoxy-1H-indole-3-carboxylic Acid: A Technical Overview

Introduction

6-Methoxy-1H-indole-3-carboxylic acid (CAS No. 90924-43-9) is a member of the indole carboxylic acid family, a class of compounds of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active molecules. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This technical guide provides a summary of the available and predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data for indole derivatives are also presented.

Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 90924-43-9 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below. These values are estimates based on the analysis of similar indole derivatives and general substituent effects.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.8 | br s | 1H | COOH |

| ~11.2 | br s | 1H | N-H |

| ~7.9 | d | 1H | H-2 |

| ~7.8 | d | 1H | H-4 |

| ~7.1 | d | 1H | H-7 |

| ~6.8 | dd | 1H | H-5 |

| ~3.8 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~156 | C-6 |

| ~137 | C-7a |

| ~130 | C-2 |

| ~122 | C-3a |

| ~120 | C-4 |

| ~112 | C-5 |

| ~108 | C-3 |

| ~95 | C-7 |

| ~55 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for a carboxylic acid and an indole ring are expected in the spectrum of this compound.[1]

Table 3: Typical IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, very broad | O-H stretch (Carboxylic acid dimer) |

| ~3350 | Medium | N-H stretch (Indole) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid, conjugated) |

| 1620-1580 | Medium | C=C stretch (Aromatic) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid/Aryl ether) |

| ~1200 | Strong | C-N stretch |

| 850-750 | Strong | C-H bend (Aromatic) |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[1] The conjugation of the carboxylic acid with the indole ring is expected to lower the C=O stretching frequency.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 191. In a patent application, the related compound 6-methoxy-1H-indole-3-carbonyl chloride, when reacted with methanol, showed a peak at m/z 206, corresponding to the methyl ester of the target acid, which is consistent with a molecular weight of 191 for the parent acid.[3]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Assignment |

| 191 | [M]⁺ |

| 174 | [M - OH]⁺ |

| 146 | [M - COOH]⁺ |

| 131 | [M - COOH - CH₃]⁺ |

| 118 | [M - COOH - CO]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of indole derivatives.

NMR Spectroscopy

-

Sample Preparation : Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.[4] The choice of solvent depends on the solubility of the compound.

-

Data Acquisition :

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[5]

-

Acquire the proton-decoupled ¹³C NMR spectrum. This usually requires a larger number of scans over a longer period due to the lower natural abundance of the ¹³C isotope.[5]

-

-

Data Processing :

-

Apply a Fourier transform to the raw data (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

-

IR Spectroscopy

-

Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet) : Alternatively, grind 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die to form a thin, transparent pellet.

-

Data Acquisition :

-

Place the sample (ATR crystal or KBr pellet) in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (LC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatographic Separation (LC) :

-

Inject a small volume (e.g., 1-5 µL) of the sample solution into a Liquid Chromatography system.

-

Separate the compound from any impurities on a suitable column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.[6]

-

-

Ionization and Mass Analysis (MS) :

-

The eluent from the LC column is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

-

The ionized molecules are then transferred to the mass analyzer (e.g., Quadrupole, Time-of-Flight) where their mass-to-charge ratio (m/z) is determined.

-

Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and aid in structural elucidation.[7]

-

Workflow Visualization

The logical flow of spectroscopic analysis for a synthesized chemical compound can be visualized as follows:

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. phcogj.com [phcogj.com]

- 7. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 6-Methoxy-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-Methoxy-1H-indole-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the molecule's structural features and provides a detailed experimental protocol for its determination.

Molecular Structure and Theoretical Solubility Profile

This compound is an indole derivative characterized by a bicyclic structure containing a pyrrole ring fused to a benzene ring. The presence of a methoxy (-OCH₃) group at the 6-position and a carboxylic acid (-COOH) group at the 3-position significantly influences its solubility.

-

Polarity and Hydrogen Bonding: The carboxylic acid group is polar and capable of acting as both a hydrogen bond donor and acceptor. The methoxy group is polar and can act as a hydrogen bond acceptor. The indole ring itself has some polar character due to the nitrogen atom in the pyrrole ring, which can also participate in hydrogen bonding. This overall polarity suggests solubility in polar solvents.

-

Acidic Nature: The carboxylic acid moiety confers acidic properties to the molecule. Consequently, it is expected to be more soluble in basic aqueous solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of a more soluble salt.[1][2][3]

-

"Like Dissolves Like": Based on the principle of "like dissolves like," this compound is anticipated to have better solubility in polar organic solvents compared to nonpolar organic solvents.[4]

Expected Solubility Trend (Qualitative):

-

High Solubility: Basic aqueous solutions (e.g., dilute NaOH, NaHCO₃), polar aprotic solvents (e.g., DMSO, DMF), and some polar protic solvents (e.g., lower alcohols).

-

Moderate Solubility: Other polar organic solvents (e.g., acetone, ethyl acetate).

-

Low to Insoluble: Nonpolar organic solvents (e.g., hexane, toluene) and neutral water.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Data not available | Data not available |

| 0.1 M HCl | 25 | Data not available | Data not available |

| 0.1 M NaOH | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available |

| Hexane | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination: Equilibrium Solubility Method

The following is a standard protocol for determining the equilibrium solubility of a compound.

3.1. Materials

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Vials with screw caps

-

Analytical balance

-

Shaker or rotator at a controlled temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining fine particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

References

A Technical Guide to the Thermal Stability of 6-Methoxy-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 6-Methoxy-1H-indole-3-carboxylic acid. The stability of an active pharmaceutical ingredient (API) under thermal stress is a critical parameter, influencing its manufacturing, formulation, storage, and overall therapeutic efficacy. This document outlines the known physicochemical properties and provides detailed experimental protocols for determining the thermal profile of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Notably, specific experimental data on its thermal decomposition, such as a precise melting point with decomposition, is not widely available in public literature, underscoring the need for empirical analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [1][2] |

| Molecular Weight | 191.18 g/mol | [2] |

| CAS Number | 90924-43-9 | [1] |

| Melting Point | Not Available | [3] |

While a specific melting point is not documented, the parent compound, Indole-3-carboxylic acid, melts at 232-234 °C with decomposition[4]. Aromatic carboxylic acids, in general, are known to undergo decarboxylation at elevated temperatures in aqueous environments[5][6]. Furthermore, a study on the related isomer, 6-methoxy-1H-indole-2-carboxylic acid, indicated that its purified extract was stable at temperatures up to 50°C, suggesting that the indole scaffold with a methoxy group may have limitations to its thermal stability[7].

Thermal Analysis Workflow

The assessment of thermal stability for a pharmaceutical compound like this compound typically involves a combination of TGA and DSC to obtain a complete picture of its behavior when subjected to heat.

Experimental Protocols

The following sections detail standardized protocols for conducting TGA and DSC analyses, which are essential for characterizing the thermal properties of this compound.

TGA measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This technique is primarily used to determine a material's thermal stability and composition by observing mass loss associated with events like decomposition.

Objective: To determine the decomposition temperature and degradation profile of the compound.

Methodology:

-

Instrument Setup:

-

Use a calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.[9]

-

Ensure the sample chamber is clean to avoid cross-contamination.

-

-

Sample Preparation:

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 30 mL/min) to prevent oxidative degradation.[9][10]

-

Heating Program: Heat the sample at a controlled, linear rate, commonly 10°C/min.[9]

-

Temperature Range: The analysis should span a range from ambient temperature up to a point where complete decomposition is observed (e.g., 25°C to 600°C).[9]

-

-

Data Collection & Analysis:

-

Continuously record the sample mass as a function of temperature.[9]

-

The resulting data is plotted as a thermogram (mass % vs. temperature).[8]

-

The onset temperature of mass loss is identified as the initial point of decomposition. The derivative of the TGA curve (DTG) can be used to pinpoint the temperature of the maximum rate of decomposition.[8]

-

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[11][12] It is used to study thermal transitions such as melting, crystallization, and glass transitions, providing critical data on stability and purity.[11][13][14]

Objective: To identify the melting point, heat of fusion, and any other endothermic or exothermic events.

Methodology:

-

Instrument Setup:

-

Use a calibrated differential scanning calorimeter. Ensure baseline stability before starting the experiment.[13]

-

-

Sample Preparation:

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere by purging with nitrogen at a steady flow rate.

-

Heating Program: Subject the sample and reference pans to a controlled temperature program. A typical heating rate for pharmaceutical compounds is 10°C/min.[14]

-

Temperature Range: The temperature range should be selected to encompass any expected transitions, such as from 25°C to a temperature beyond the anticipated melting or decomposition point (e.g., 300°C).

-

-

Data Collection & Analysis:

-